2-(Difluoromethoxy)-3-iodopyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxy)-3-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2INO/c7-6(8)11-5-4(9)2-1-3-10-5/h1-3,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXGVDCNTLLSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Comprehensive Functionalization of 2 Difluoromethoxy 3 Iodopyridine
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic systems, such as pyridines. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the expulsion of a leaving group. masterorganicchemistry.comlibretexts.org For an efficient SNAr reaction to occur, the presence of electron-withdrawing groups on the aromatic ring is crucial to stabilize the negative charge of the intermediate. libretexts.org
In the case of 2-(difluoromethoxy)-3-iodopyridine, the difluoromethoxy group at the 2-position acts as a potent electron-withdrawing group, rendering the pyridine ring susceptible to nucleophilic attack. While the iodine at the 3-position is a good leaving group, SNAr reactions on 3-halopyridines are generally less facile compared to their 2- and 4-isomers due to less effective stabilization of the Meisenheimer complex. However, the strong activation provided by the OCF₂H group can still enable substitutions at the C3-position under appropriate conditions.
Furthermore, the iodine atom itself can be the subject of substitution. In pyridinium (B92312) salts, the reactivity of halogens in SNAr reactions can vary, and in some systems, the leaving group ability follows the order CN > F ~ Cl ~ Br ~ I. nih.govnih.gov The reactivity is highly dependent on the specific substrate, nucleophile, and reaction conditions. For neutral 2-halopyridines, the reactivity towards certain nucleophiles can be F > Cl > Br > I, suggesting that the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. sci-hub.seresearchgate.net Conversely, with other nucleophiles, the order I > Br > Cl > F is observed, indicating that the cleavage of the carbon-halogen bond is the rate-determining step. sci-hub.se
Given the electronic properties of this compound, it is expected to undergo SNAr reactions with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups at the 3-position. The table below illustrates representative SNAr reactions on activated halopyridines, providing a model for the potential transformations of this compound.
| Halopyridine Substrate (Illustrative) | Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Fluoropyridine | Pyrrolidine | DMF, 23°C | 2-(Pyrrolidin-1-yl)pyridine | Good | researchgate.net |
| 2-Chloropyridine | Sodium Phenoxide | DMSO, Microwave | 2-Phenoxypyridine | 77 | sci-hub.se |
| 2-Iodopyridine | Sodium Phenylthiolate | HMPA, Microwave, 100°C | 2-(Phenylthio)pyridine | 99 | sci-hub.se |
| 2,3,6-Trifluoropyridine | Sodium Ethoxide | EtOH, 25°C | 2-Ethoxy-3,6-difluoropyridine | High | researchgate.net |
Radical-Mediated Functionalization Pathways
Radical-mediated reactions, particularly the Minisci reaction, offer a powerful and complementary approach to the functionalization of electron-deficient heterocycles. wikipedia.org The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle. wikipedia.org This method allows for the direct C-H functionalization of the pyridine ring, typically at the positions ortho and para to the nitrogen atom (C2, C4, and C6).
For this compound, the pyridine nitrogen must be protonated under acidic conditions to facilitate the addition of the radical. The nucleophilic radical, often generated from precursors like carboxylic acids, alkyl iodides, or boronic acids, will then attack the electron-deficient ring. wikipedia.orgnih.gov The regioselectivity of the Minisci reaction is influenced by both steric and electronic factors. The 2- and 6-positions are electronically favored for radical attack. In this specific substrate, the 2-position is already substituted. Therefore, radical addition is expected to occur primarily at the C4 and C6 positions. The presence of the bulky iodine atom at the C3-position might sterically hinder attack at the C4-position to some extent, potentially favoring functionalization at the C6-position.
Modern advancements in photoredox catalysis have enabled Minisci-type reactions to be carried out under mild conditions, significantly broadening their scope and functional group tolerance. nih.govchemrxiv.org These methods often utilize a photocatalyst, such as [Ru(bpy)₃]Cl₂, to generate the radical species from a suitable precursor upon irradiation with visible light. nih.gov
The following table presents examples of Minisci-type reactions on substituted pyridines, illustrating the potential for radical-mediated functionalization of this compound.
| Pyridine Substrate (Illustrative) | Radical Source | Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyridine | Pivalic Acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | 2-tert-Butylpyridine | Good | wikipedia.org |
| Lepidine | Cyclohexyl boronic acid | [Ru(bpy)₃]Cl₂, Acetoxybenziodoxole, light | 2-Cyclohexyllepidine | High | nih.gov |
| 4-Cyanopyridine | Isopropyl boronic acid | [Ru(bpy)₃]Cl₂, Acetoxybenziodoxole, light | 2-Isopropyl-4-cyanopyridine | Good | nih.gov |
| Quinoline | Cyclohexene | Catecholborane, DTBHN | 2-Cyclohexylquinoline | 95 | chemrxiv.org |
Late-Stage Functionalization Strategies Employing this compound
Late-stage functionalization (LSF) is a crucial strategy in drug discovery, enabling the rapid diversification of complex molecules to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. nih.gov this compound is an ideal scaffold for LSF due to its multiple orthogonal reaction sites. The C-I bond, the C-H bonds on the pyridine ring, and the potential for SNAr reactions all provide handles for introducing new chemical diversity at a late stage in a synthetic sequence.
The C3-iodo group is a particularly versatile handle for LSF. It can participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce aryl, alkynyl, and amino substituents, respectively.
Furthermore, the principles of SNAr and radical-mediated C-H functionalization discussed above are directly applicable to LSF. For instance, a complex molecule containing the this compound core could be subjected to Minisci-type conditions to install alkyl groups at the C4 or C6 positions. nih.govnih.gov This approach avoids the need for de novo synthesis of each analog, significantly accelerating the drug discovery process.
One powerful LSF strategy involves a sequence of C-H fluorination followed by SNAr. acs.org While our starting material already contains a difluoromethoxy group, this strategy highlights the utility of activating the pyridine ring for nucleophilic substitution. In a hypothetical scenario, if a related substrate lacked a suitable leaving group, selective C-H fluorination at the 2-position would install an excellent leaving group (fluoride) for subsequent SNAr with a wide range of nucleophiles under mild conditions. acs.org
The application of these functionalization techniques to complex, biologically active molecules underscores the value of building blocks like this compound in modern medicinal chemistry.
Mechanistic Investigations into Reactions Involving 2 Difluoromethoxy 3 Iodopyridine
Elucidation of Catalytic Cycles in Transition Metal-Mediated Processes
Transition metal-catalyzed cross-coupling reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. 2-(Difluoromethoxy)-3-iodopyridine is an excellent substrate for such transformations, primarily through its reactive carbon-iodine bond. The general mechanisms for reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are well-established, and their application to this specific substrate involves a predictable, yet nuanced, catalytic cycle. thermofishersci.inwikipedia.orgnih.govlibretexts.org
The archetypal palladium-catalyzed cross-coupling cycle commences with the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) complex. libretexts.orgyoutube.com This is often the rate-determining step and results in the formation of a square planar palladium(II) intermediate. The reactivity order for aryl halides in this step is generally I > Br > Cl, making the iodo-substituted pyridine (B92270) highly reactive. thermofishersci.in
Following oxidative addition is the transmetalation step. In a Suzuki-Miyaura coupling, an organoboron reagent, activated by a base, transfers its organic moiety to the palladium(II) center, displacing the iodide. nih.govresearchgate.net For a Buchwald-Hartwig amination, the amine reactant coordinates to the palladium, and after deprotonation by a base, forms a palladium-amido complex. wikipedia.org
The final step is reductive elimination , where the two organic groups on the palladium(II) complex couple and are expelled, forming the desired product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. thermofishersci.inyoutube.com
A representative catalytic cycle for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involving this compound.Understanding Difluorocarbene Generation and Reaction Pathways
Difluorocarbene (:CF₂) is a highly reactive intermediate used to install difluoromethyl and related groups. nih.gov The generation of difluorocarbene typically involves the decomposition of precursors like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or the thermal treatment of sodium chlorodifluoroacetate. thermofishersci.in
While the difluoromethoxy group (-OCF₂H) is a key feature of the title compound, it is important to note that this compound is not typically a precursor for difluorocarbene. Instead, it is synthesized from reactions that often involve difluorocarbene. For instance, the O-difluoromethylation of the corresponding 2-hydroxypyridine (B17775) with a difluorocarbene source is a common synthetic route. researchgate.netnih.gov
Mechanistic studies in this area, therefore, focus on the generation of difluorocarbene from various reagents and its subsequent reaction with nucleophiles, such as the oxygen of a hydroxypyridine, to form the difluoromethoxy group. nih.gov The reaction of difluorocarbene with a nucleophile is generally rapid. nih.gov
Mechanistic Insights into Fluorodesulfurization Reactions
Fluorodesulfurization is a process where a sulfur-containing functional group is replaced by fluorine. While mechanistically interesting, there is limited specific research on fluorodesulfurization reactions directly involving this compound. However, related transformations provide insight. For example, the synthesis of difluorobenzodioxoles from thionobenzodioxoles using silver(I) fluoride (B91410) proceeds via a desulfurative fluorination mechanism. nih.gov
A hypothetical fluorodesulfurization involving a derivative of this compound, for instance, where the iodo group is replaced by a thiol or thione, would likely proceed through oxidative addition of a metal to the C-S bond, followed by reaction with a fluoride source.
Substituent Effects of Difluoromethoxy and Iodine on Reaction Mechanisms
The two key substituents on the pyridine ring, the 2-difluoromethoxy group and the 3-iodo group, exert significant and distinct electronic effects that influence the reaction mechanisms.
The 3-iodo group serves as the primary reactive site for cross-coupling reactions. Its high reactivity in oxidative addition is a key feature. thermofishersci.in
The 2-difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This has several consequences:
Activation of the C-I Bond: The electron-withdrawing nature of the -OCF₂H group decreases the electron density on the pyridine ring, making the C-I bond more susceptible to oxidative addition by an electron-rich metal center like Pd(0). thermofishersci.in
Influence on Reductive Elimination: The electronic properties of the pyridine ring can also affect the rate of reductive elimination. An electron-poor pyridine ring can accelerate this final step of the cross-coupling cycle.
Directing Effects: In reactions involving C-H activation, the electronic nature of the substituents can direct the site of reaction. The electron-withdrawing -OCF₂H group deactivates the pyridine ring towards electrophilic attack but can direct metallation at adjacent positions.
These substituent effects can be quantified and compared using parameters like Hammett constants. The interplay of these effects is crucial for predicting reactivity and optimizing reaction conditions.
The following table summarizes the expected influence of the substituents on the key steps of a generic palladium-catalyzed cross-coupling reaction.
| Catalytic Step | Influence of 3-Iodo Group | Influence of 2-Difluoromethoxy Group |
| Oxidative Addition | Primary site of reaction; fast kinetics due to weak C-I bond. | Electron-withdrawing effect enhances the rate by making the carbon atom more electrophilic. |
| Transmetalation | The iodide is the leaving group from the palladium center. | Minor direct influence, but the overall electronic nature of the Pd-complex can affect the rate. |
| Reductive Elimination | The pyridine moiety is one of the coupling partners. | Electron-withdrawing nature can accelerate the rate of C-C or C-N bond formation. |
Advanced Spectroscopic and Computational Characterization for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(Difluoromethoxy)-3-iodopyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.
Application of ¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the proton of the difluoromethoxy group. The pyridine (B92270) ring protons would appear as multiplets in the aromatic region, with their chemical shifts and coupling constants being influenced by the positions of the iodo and difluoromethoxy substituents. The proton of the -OCF₂H group would characteristically appear as a triplet due to coupling with the two adjacent fluorine atoms. For comparison, in 2-((difluoromethyl)thio)pyridine, the proton of the -SCF₂H group appears as a triplet at 7.70 ppm with a J-coupling of 56.3 Hz. ucsb.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. Each of the six carbon atoms in the pyridine ring and the carbon of the difluoromethoxy group would give a distinct signal. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the substituents. rsc.org For instance, in pyridine itself, the chemical shifts are approximately 150 ppm for C2/C6, 124 ppm for C3/C5, and 136 ppm for C4. ichorlifesciences.com The carbon of the -OCF₂H group is expected to appear as a triplet due to one-bond coupling with the fluorine atoms.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would be a doublet due to coupling with the geminal proton. The chemical shift of this signal provides insight into the electronic environment of the fluorine atoms. ucsb.edu In similar difluoromethoxy-containing compounds, the ¹⁹F chemical shifts can vary, for example, -81.33 ppm for 3-(difluoromethoxy)-2-methylcyclopent-2-enone and -91.27 ppm for difluoromethyl 4-methoxybenzoate. ucsb.edursc.org
Interactive Data Table: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| ¹H (Pyridine) | ~7.0 - 8.5 | m | - |
| ¹H (-OCF₂H ) | ~6.5 - 7.5 | t | ~50 - 75 (¹JHF) |
| ¹³C (Pyridine) | ~110 - 160 | s, d | - |
| ¹³C (-OC F₂H) | ~110 - 120 | t | ~240 - 280 (¹JCF) |
| ¹⁹F (-OCF ₂H) | ~ -90 to -70 | d | ~50 - 75 (¹JFH) |
Note: The expected values are based on data from analogous compounds and general principles of NMR spectroscopy.
Determination of Electronic Properties via ¹⁹F NMR (e.g., Hammett Constants)
The chemical shift of the ¹⁹F nucleus is highly sensitive to the electronic effects of substituents on the aromatic ring. This sensitivity allows for the determination of electronic parameters such as Hammett constants (σ). uark.eduuark.edusciepub.com By comparing the ¹⁹F chemical shift of this compound with those of a series of para-substituted difluoromethoxybenzene derivatives, a correlation can be established to determine the Hammett constant for the 3-iodo-2-pyridyl group. This provides a quantitative measure of the electron-donating or electron-withdrawing nature of this substituent group. Generally, electron-withdrawing groups cause a downfield shift in the ¹⁹F resonance, while electron-donating groups cause an upfield shift. nih.gov
Analysis of Hydrogen Bonding Interactions involving the CF₂H Moiety
The hydrogen atom of the difluoromethyl group (-CF₂H) can participate in unconventional hydrogen bonding. This interaction is weaker than classical hydrogen bonds but can influence the conformation and properties of the molecule. In the case of this compound, intramolecular hydrogen bonding could potentially occur between the CF₂H proton and the nitrogen atom of the pyridine ring. This interaction can be studied using ¹H NMR by observing changes in the chemical shift of the CF₂H proton in different solvents or at varying temperatures. A downfield shift of this proton signal would suggest the presence of hydrogen bonding.
Mass Spectrometry for Molecular Structure Verification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural verification. For this compound, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can be employed. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (271.00 g/mol ). biosynth.com The fragmentation pattern would likely involve the loss of iodine, the difluoromethoxy group, or other fragments, providing further confirmation of the structure. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is publicly available, a study on a related compound, 2-difluoromethoxy-3-benzyloxyestra-1,3,5(10)-trien-17-one, revealed that the OCF₂H group is not in the same plane as the aromatic ring. nih.gov A similar non-planar conformation would be expected for this compound. A crystal structure would also definitively show any intra- or intermolecular hydrogen bonding involving the CF₂H group and any close contacts involving the iodine atom.
Computational Chemistry Approaches
In the absence of experimental crystal structure data, computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure and electronic properties of this compound. These calculations can provide optimized geometries, bond lengths, and bond angles. Furthermore, computational methods can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to confirm spectral assignments. rsc.org Electronic properties like molecular electrostatic potential maps and frontier molecular orbital energies (HOMO and LUMO) can also be calculated to understand the reactivity and electronic nature of the molecule.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
The electronic nature of the pyridine ring, combined with the electron-withdrawing effects of the iodine and difluoromethoxy substituents, governs the molecule's reactivity. In related dihalopyridine systems, DFT calculations have been instrumental in predicting the site-selectivity of palladium-catalyzed cross-coupling reactions. These studies often focus on the energies of oxidative addition at different carbon-halogen bonds, revealing that the relative reactivity is a subtle interplay of electronic and steric factors. For 2-chloro-3-iodopyridine, DFT studies have shown that the oxidative addition of a palladium catalyst is more favorable at the C-I bond than the C-Cl bond, which is consistent with the general trend of C-X bond reactivity (C-I < C-Br < C-Cl). This suggests that the C-I bond in this compound would be the primary site of reactivity in similar cross-coupling reactions.
Furthermore, DFT calculations on N-alkyl-3-iodopyridinium salts have highlighted the ability of the iodine atom to participate in halogen bonding, a type of non-covalent interaction. acs.org These calculations, which combined gas-phase models and solid-state periodic boundary conditions, demonstrated that halogen bonds can play a significant role in the solid-state packing of these molecules, second only to electrostatic interactions. acs.org This capacity for halogen bonding is a key feature that can influence the binding of this compound to biological targets.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy and localization of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack. For a molecule like this compound, the HOMO is expected to have significant contributions from the p-orbitals of the iodine atom and the pyridine ring, while the LUMO is likely to be a π* orbital of the pyridine ring, delocalized over the aromatic system. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability and reactivity.
To illustrate the type of data obtained from DFT calculations, the following table presents hypothetical but plausible values for key electronic properties of this compound, based on trends observed for related molecules.
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |
| Mulliken Charge on I | -0.15 e | Suggests a slight negative charge, relevant for interactions. |
| Mulliken Charge on N | -0.40 e | Indicates a site for potential protonation or coordination. |
These values are illustrative and not from direct experimental or computational results for this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, offering insights into its flexibility and preferred shapes. For this compound, a key area of conformational flexibility is the rotation around the C-O bond of the difluoromethoxy group.
While specific MD simulations for this compound are not documented in the searched literature, studies on similar molecules, such as 2-methoxypyridine, have been performed in the context of their binding to protein targets. nih.govidrblab.org These simulations reveal how the substituent at the 2-position of the pyridine ring orients itself within a binding pocket to maximize favorable interactions. nih.gov
An MD simulation of this compound in a solvent like water would likely show the difluoromethoxy group adopting a preferred range of dihedral angles. This can be quantified by tracking the dihedral angle defined by the atoms C3-C2-O-C(H) over the course of the simulation. The resulting distribution can reveal the most stable conformations and the energy barriers between them.
The following table illustrates the kind of data that can be extracted from an MD simulation for the conformational analysis of the difluoromethoxy group.
| Dihedral Angle (C3-C2-O-C(H)) | Population (%) | Relative Energy (kcal/mol) |
| 0° ± 30° | 65% | 0.0 |
| 180° ± 30° | 30% | 0.8 |
| Other | 5% | > 2.0 |
This data is hypothetical and serves to illustrate the output of a conformational analysis via MD simulation.
Such an analysis would be crucial for understanding how this compound presents itself for interaction with other molecules, which is a key determinant of its biological activity and physical properties.
Research Applications of 2 Difluoromethoxy 3 Iodopyridine in Complex Chemical Synthesis
Role as a Versatile Building Block in Diverse Heterocyclic Scaffolds
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental in organic synthesis. researchgate.netnih.gov They represent one of the most extensive and varied families of molecular fragments utilized by chemists. researchgate.net Many of these heterocyclic scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide array of pharmacologically active natural and synthetic compounds. nih.gov
2-(Difluoromethoxy)-3-iodopyridine serves as a valuable building block in this context. biosynth.com Its pyridine (B92270) core is a common feature in numerous biologically active molecules. nih.govscilit.com The presence of two distinct functional groups, the difluoromethoxy group at the 2-position and the iodine atom at the 3-position, allows for selective and stepwise modifications. This dual functionality enables chemists to construct a variety of more complex heterocyclic scaffolds. For instance, the iodine atom can be readily displaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, leading to the formation of fused ring systems or substituted pyridines. The difluoromethoxy group, on the other hand, imparts unique electronic properties and can influence the reactivity of the pyridine ring, while also offering potential benefits in the final target molecules.
The synthesis of furopyridines, for example, has been an area of significant research interest due to their presence in a number of natural products and analogues with interesting biological activities. scilit.com While direct synthesis from this compound is not explicitly detailed in the provided search results, the general methodologies for furopyridine synthesis often involve the annulation of a furan (B31954) ring onto a pyridine scaffold, a process for which a functionalized pyridine like this compound could be a suitable starting material.
Precursor for the Synthesis of Advanced Fluorinated Pyridine Compounds
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal and agrochemical research to modulate the physicochemical and biological properties of a compound. nih.govnih.gov The difluoromethoxy group (OCF2H) is particularly noteworthy as it can act as a hydrogen bond donor and possesses dynamic lipophilicity, which can be advantageous for the absorption, distribution, metabolism, and excretion (ADMET) properties of a drug candidate. nih.gov
This compound is a key precursor for the synthesis of more advanced fluorinated pyridine compounds. The iodine atom at the 3-position provides a reactive handle for a variety of chemical transformations. For instance, iodopyridines can be converted into their trifluoromethylated counterparts through reactions with (trifluoromethyl)copper, which can be generated in situ. researchgate.net This suggests a potential pathway to synthesize 2-(difluoromethoxy)-3-(trifluoromethyl)pyridine from this compound, thereby creating a pyridine ring with two different fluorine-containing substituents.
Furthermore, general methods for the synthesis of fluorinated pyridines, such as electrophilic fluorination using reagents like Selectfluor®, have been developed. nih.govnih.gov While these methods are often applied to dihydropyridines which are then oxidized to pyridines, the existence of such fluorination techniques underscores the ongoing efforts to create novel fluorinated pyridine structures. nih.gov A recent development in this area is a method for the site-selective introduction of the difluoromethyl group into pyridines, highlighting the importance of precise control over the placement of fluorine-containing moieties. uni-muenster.de
The following table summarizes some related fluorinated pyridine compounds, illustrating the diversity of substitution patterns that are of interest in chemical synthesis.
| Compound Name | CAS Number |
| 2-Amino-3-fluoropyridine | 21717-95-3 |
| 2-Bromo-4-fluoropyridine | 357927-50-5 |
| 3-Fluoro-4-iodopyridine | 22282-75-3 |
| 2,4-DIFLUORO-3-IODO-PYRIDINE | Not Available |
Utility in the Construction of Pharmacologically Relevant Scaffolds as Synthetic Intermediates
The pyridine scaffold is a cornerstone in drug discovery, with a significant number of approved drugs containing this heterocyclic motif. nih.govscilit.com These drugs span a wide range of therapeutic areas, including cancer, infectious diseases, and neurological disorders. nih.gov The introduction of a difluoromethoxy group is a recognized strategy to enhance the pharmacological profile of a molecule. nih.gov
This compound is therefore a highly relevant intermediate for the construction of pharmacologically active scaffolds. The combination of the pyridine ring and the difluoromethoxy group makes it an attractive starting material for the synthesis of novel drug candidates. The iodine atom allows for its incorporation into larger molecular frameworks through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for creating carbon-carbon bonds.
For example, pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles that have been extensively investigated as anticancer agents. nih.gov These compounds are considered analogues of purines and quinazolines, which are also important pharmacophores. nih.gov The synthesis of pyrido[2,3-d]pyrimidines often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyridine. A substituted pyridine like this compound could potentially be utilized in the synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives with a difluoromethoxy substituent.
Similarly, pyrazolopyridine scaffolds have been explored for the development of neuroprotective agents. nih.gov The synthesis of these compounds can involve the use of functionalized pyridines. The anti-apoptotic properties of some pyrazolopyridine derivatives suggest their potential in treating neurodegenerative diseases. nih.gov
The table below lists some examples of pharmacologically relevant scaffolds that are based on or related to the pyridine structure.
| Scaffold | Potential Therapeutic Area |
| Pyrido[2,3-d]pyrimidine | Anticancer |
| Pyrido[2,3-d]pyridazine-2,8-dione | Anti-inflammatory |
| Pyrazolopyridine | Neuroprotection |
| Furopyridine | Various biological activities |
| Dihydropyridine | Cardiovascular diseases |
Applications in Agrochemical Research and Development
The pyridine ring is also a common structural motif in agrochemicals, particularly herbicides and insecticides. researchgate.netnih.gov The introduction of fluorine-containing groups, such as the trifluoromethyl (CF3) group, has been a successful strategy in the development of potent and selective crop protection products. researchgate.netnih.gov For instance, several commercial herbicides and insecticides contain a trifluoromethylpyridine core. researchgate.netnih.gov
Given the established importance of fluorinated pyridines in agrochemistry, this compound represents a promising building block for the synthesis of new agrochemical candidates. The difluoromethoxy group can be considered a bioisostere of other functional groups, and its unique properties may lead to the discovery of compounds with improved efficacy, selectivity, or environmental profiles. nih.govuni-muenster.de
Development of Novel Materials and Ligands
Heterocyclic building blocks are not only important in the life sciences but also play a crucial role in materials science. nih.gov They are fundamental components in the development of organic semiconductors, which are used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The electronic properties of these materials can be fine-tuned by modifying the structure of the heterocyclic units.
This compound, with its electron-withdrawing difluoromethoxy group and the potential for further functionalization at the iodine position, could be a valuable monomer or intermediate in the synthesis of novel organic electronic materials. The incorporation of fluorine is a known strategy to modulate the energy levels and charge transport properties of organic semiconductors.
In the field of coordination chemistry, pyridine derivatives are widely used as ligands for metal catalysts. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can influence the catalytic activity and selectivity. The difluoromethoxy group in this compound could electronically modify the properties of a resulting metal complex. Furthermore, the iodine atom could be used to attach the pyridine ligand to a larger support or another functional group. For example, iodopyridines have been used to prepare trifluoromethyl-substituted pyridines via in situ generated (trifluoromethyl)copper, a reaction that highlights the potential of such compounds in developing new catalytic systems. researchgate.net
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Efficient Synthetic Routes
Current synthetic methods for preparing functionalized pyridines and introducing fluorinated groups often rely on multi-step processes that may involve harsh conditions, toxic reagents, and significant solvent waste. Future research should focus on developing greener and more efficient pathways to 2-(difluoromethoxy)-3-iodopyridine and its precursors.
Key areas for exploration include:
Mechanochemistry: The use of mechanical grinding under solvent-free or low-solvent conditions presents a sustainable alternative for the iodination of pyridine (B92270) rings. mdpi.com Research into a mechanochemical approach for the iodination of a 2-(difluoromethoxy)pyridine (B1422638) precursor could significantly reduce solvent usage and reaction times. mdpi.com
Biocatalysis: Employing enzymes or whole-cell systems for specific transformations offers high selectivity under mild, aqueous conditions. mdpi.com Future work could investigate engineered enzymes for the regioselective iodination or for the synthesis of the pyridine core itself from bio-based feedstocks like glycerol. mdpi.comresearchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-O and C-H bonds under mild conditions. nih.gov Developing a photocatalytic method for the direct C-H difluoromethoxylation of 3-iodopyridine (B74083), using a suitable difluoromethoxylating reagent, could provide a more direct and atom-economical route. nih.govnih.gov
Alternative Reaction Media: Shifting from traditional volatile organic solvents to greener alternatives like water, ethanol, or supercritical fluids can drastically improve the environmental profile of the synthesis. mdpi.comrsc.org For example, rhodium-catalyzed cyclization reactions to form pyridine rings have been successfully performed in ethanol. rsc.org
Table 1: Comparison of Conventional vs. Proposed Sustainable Synthetic Approaches
| Synthetic Step | Conventional Method | Proposed Sustainable Alternative | Potential Advantages |
|---|---|---|---|
| Iodination | Electrophilic iodination using I2 and strong acids/oxidants | Mechanochemical grinding with a solid iodine source (e.g., I2/AgNO3) mdpi.com | Solvent-free, reduced reaction time, avoids toxic acids |
| Difluoromethoxylation | Reaction with difluorocarbene precursors under harsh conditions | Visible-light photoredox catalysis with a difluoromethoxylating reagent nih.gov | Mild conditions, high functional group tolerance, catalytic |
| Pyridine Ring Formation | Condensation reactions requiring high temperatures | Catalytic cycloaddition from bio-based materials (e.g., glycerol) researchgate.net | Use of renewable feedstocks, potentially fewer steps |
Exploration of Novel Reactivity and Multi-Component Transformations
The dual functionality of this compound offers rich reactivity that is yet to be fully explored. The electron-withdrawing nature of the pyridine nitrogen and the difluoromethoxy group, combined with the versatile C-I bond, makes it an ideal candidate for novel transformations.
Multi-Component Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step by combining three or more reactants, offering high atom economy and efficiency. nih.gov The iodo-group can be leveraged in palladium-catalyzed MCRs, or molecular iodine itself can be used as a catalyst for the synthesis of complex fused heterocyclic systems. rsc.orgresearchgate.net Future studies could design new MCRs where this compound acts as a key building block to rapidly generate libraries of diverse structures. nih.gov
Directed Metalation and C-H Functionalization: While the iodine atom is a classical site for cross-coupling, direct functionalization of the other C-H bonds on the pyridine ring could lead to novel derivatives. researchgate.net Techniques using specialized bases or transition-metal catalysis could enable regioselective functionalization at the C-4, C-5, or C-6 positions, overriding the directing effects of the existing substituents. nih.govresearchgate.net
Organometallic Intermediate Chemistry: The reaction of iodopyridines with metals like magnesium or lithium can form organometallic intermediates such as Grignard or lithiate species. rsc.org Investigating the formation and subsequent reactions of the corresponding organometallic intermediates from this compound could open pathways to new derivatives that are inaccessible through standard cross-coupling.
Integration into Flow Chemistry and Automated Synthesis Platforms
Transitioning the synthesis and application of this compound from traditional batch processes to continuous flow and automated systems represents a significant opportunity for improving efficiency, safety, and scalability.
Continuous Flow Synthesis: Flow chemistry offers precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, especially when handling reactive intermediates. thieme-connect.comresearchgate.net A multi-step flow process could be developed to synthesize this compound without isolating intermediates. uc.pt This would be particularly advantageous for managing potentially exothermic or hazardous reaction steps.
Automated Synthesis Platforms: Automated systems can perform synthesis, purification, and analysis in an iterative loop, accelerating the discovery of new molecules and the optimization of reaction conditions. chemrxiv.org By incorporating this compound as a building block into an automated platform, libraries of derivatives could be rapidly synthesized for high-throughput screening in drug discovery or materials science. nih.govresearchgate.net Self-optimizing platforms could even be used to rapidly identify the best conditions for reactions involving this compound. researchgate.net
Table 2: Potential Benefits of Advanced Synthesis Platforms
| Platform | Key Features | Application to this compound |
|---|---|---|
| Flow Chemistry | Enhanced safety, precise control, easy scalability researchgate.net | Safer handling of reagents, improved yield and purity, potential for multi-step synthesis without isolation. uc.pt |
| Automated Synthesis | High-throughput experimentation, rapid optimization, automated purification chemrxiv.org | Rapid generation of derivative libraries for screening, efficient optimization of cross-coupling reactions. researchgate.net |
Advanced In-situ Spectroscopic Techniques for Reaction Monitoring
To fully optimize the synthesis and subsequent reactions of this compound, a deep understanding of reaction kinetics, mechanisms, and the role of transient intermediates is essential. Advanced in-situ spectroscopic techniques provide a window into the reaction as it happens.
Real-Time Reaction Analysis: Techniques like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, products, and intermediates in real-time. spectroscopyonline.com This data is invaluable for optimizing reaction conditions (temperature, pressure, catalyst loading) and ensuring reaction completeness. For instance, in-situ monitoring could track the consumption of the iodopyridine in a Suzuki or Sonogashira coupling reaction.
Identification of Transient Species: Many reactions proceed through short-lived, unstable intermediates that are difficult to isolate. In-situ spectroscopy is often the only way to detect and characterize these species. spectroscopyonline.com Rapid-injection NMR has been used to observe the evolution of anionic intermediates in pyridine metalation reactions, providing crucial mechanistic insights. nih.gov Applying similar techniques could elucidate the mechanisms of novel transformations involving this compound.
Surface and Catalytic Monitoring: When heterogeneous catalysts are used, techniques like diffuse reflectance infrared spectroscopy (DRIFTS) or in-situ X-ray diffraction (XRD) can provide information about how the reactant adsorbs to the catalyst surface and how the catalyst structure evolves during the reaction. nih.gov This would be particularly useful for optimizing solid-supported catalysts for sustainable synthesis routes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Difluoromethoxy)-3-iodopyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of halogenated pyridine derivatives often involves nucleophilic substitution or metal-catalyzed coupling. For this compound, a plausible route includes iodination of a precursor (e.g., 2-(difluoromethoxy)pyridine) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C). Solvent selection (e.g., dichloromethane or acetonitrile) and catalyst choice (e.g., palladium for cross-coupling) significantly influence yield . Optimization should involve monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts like over-iodinated species.
Q. Which analytical techniques are recommended for characterizing this compound and its impurities?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment, as demonstrated in pharmacopeial methods for structurally related compounds. For example, a C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 7.0) can resolve impurities like sulfone or thioether derivatives . Mass spectrometry (GC-MS or LC-MS) and / NMR are essential for structural confirmation, particularly to distinguish regioisomers or confirm difluoromethoxy group placement .
Q. How does this compound behave under varying pH and temperature conditions?
- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 1–13) at 25°C and 40°C, with degradation monitored via HPLC. The difluoromethoxy group may hydrolyze under strongly acidic or basic conditions, forming fluorinated alcohols or ethers. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) can predict shelf-life, with degradation kinetics analyzed using Arrhenius equations .
Advanced Research Questions
Q. What are the primary degradation pathways and byproducts of this compound, and how can they be mitigated?
- Methodological Answer : Oxidative degradation is a key pathway, particularly at the sulfur or iodine centers. For instance, exposure to peroxides may form sulfone derivatives, as observed in pantoprazole-related compounds . Mitigation strategies include inert atmosphere storage (argon/nitrogen), antioxidant additives (e.g., BHT), or lyophilization to reduce hydrolytic degradation. LC-MS/MS is recommended for identifying trace degradation products .
Q. How can electrochemical methods be applied to study the redox behavior of this compound?
- Methodological Answer : Cyclic voltammetry (CV) in non-aqueous media (e.g., DMF with 0.1 M TBAP) can reveal redox potentials of the iodine and difluoromethoxy groups. Polarographic studies (e.g., DC or AC polarography) at varying pH levels may show pH-dependent reduction waves, similar to 3-iodopyridine derivatives . These data inform reactivity in catalytic systems or drug metabolism studies.
Q. What pharmacological targets or mechanisms are associated with this compound derivatives?
- Methodological Answer : Structural analogs with difluoromethoxy groups exhibit activity as enzyme inhibitors (e.g., kinase or cytochrome P450 modulators). Computational docking studies using Schrödinger Suite or AutoDock can predict binding affinity to targets like EGFR or COX-2. In vitro assays (e.g., enzyme inhibition IC determination) should follow, with cytotoxicity assessed in A549 or HeLa cell lines .
Data Contradiction and Resolution
Q. How can discrepancies in reported stability data for this compound be resolved?
- Methodological Answer : Conflicting stability results often arise from differences in experimental conditions (e.g., buffer composition, light exposure). Systematic replication under standardized protocols (ICH Q1A guidelines) is essential. For example, if one study reports hydrolysis at pH 2 while another does not, verify the presence of stabilizers or trace metals in reagents. Cross-validate findings using orthogonal techniques like NMR to track fluorine-containing degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
